4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-17-8-10(11(21-2)5-13(17)19)14(20)18-4-3-9(7-18)22-12-6-15-23-16-12/h5-6,8-9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBXAOJJIJVKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(C2)OC3=NSN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-1-methyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound features a dihydropyridine core substituted with a methoxy group and a thiadiazole moiety. The structural complexity is indicative of its potential for diverse biological interactions.
Antioxidant Activity
Research indicates that thiadiazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. The incorporation of the thiadiazole ring enhances the overall antioxidant capacity of the compound .
Anticancer Activity
This compound has shown promise in inhibiting cancer cell proliferation. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), the compound demonstrated significant cytotoxic effects. The half-maximal effective concentration (EC50) values were reported to be lower than those of standard chemotherapeutic agents like doxorubicin .
Table 1: Cytotoxicity Data Against Various Cancer Cell Lines
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that it activates caspases and inhibits key signaling pathways involved in cell proliferation. Specifically, the compound has been linked to the inhibition of ERK1/2 phosphorylation, leading to reduced cell survival signals .
Neuroprotective Effects
In animal models, particularly mice, the compound was evaluated for its neuroprotective properties. It was compared to MPTP (a neurotoxin) and showed a significantly lower impact on dopamine depletion in the striatum and norepinephrine levels in the frontal cortex at comparable doses. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease .
Study 1: Neuroprotective Evaluation
A study investigated the effects of this compound on mouse models exposed to MPTP. The results indicated that while MPTP led to significant neurochemical changes, the compound did not produce similar effects at lower doses, suggesting a protective role against neurotoxicity .
Study 2: Anticancer Efficacy
Another study focused on the anticancer efficacy of this compound against various human cancer cell lines. The findings revealed that it inhibited cell growth more effectively than traditional chemotherapeutics in certain cases, particularly highlighting its potential as an alternative treatment option .
Q & A
Q. What synthetic methodologies are commonly employed to construct the dihydropyridin-2-one core in this compound?
The dihydropyridin-2-one core is typically synthesized via cyclocondensation reactions. For example, dimethyl acetone-1,3-dicarboxylate derivatives can undergo heterocyclization with thiourea or thioamides under reflux conditions to form analogous thiazole-fused pyridone systems . Multi-step protocols involving chloroacylation and Paal-Knorr pyrrole formation (as seen in trifluoromethoxyaniline derivatives) may also be adapted .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of the thiadiazole and pyrrolidine moieties?
- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing thiadiazole (δ ~8.5–9.5 ppm for aromatic protons) and pyrrolidine (δ ~3.0–4.0 ppm for N–CH2) .
- IR Spectroscopy : Identifies carbonyl stretches (~1650–1750 cm⁻¹ for the pyrrolidine-1-carbonyl group) and C–S/C–N vibrations in the thiadiazole ring .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying substituent connectivity .
Q. How are common side reactions (e.g., oxidation of dihydropyridine) mitigated during synthesis?
Side reactions are minimized using inert atmospheres (N2/Ar) and anhydrous solvents. For example, ethanol or DMF under reflux with controlled stoichiometry reduces undesired oxidation or dimerization, as demonstrated in thiazolidinone syntheses .
Q. What purification strategies are effective for isolating this compound from multi-heterocyclic reaction mixtures?
Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from DMF-EtOH (1:1) mixtures effectively isolate polar heterocycles, as shown in analogous pyrimidinone derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the 1,2,5-thiadiazol-3-yloxy group be addressed?
Regioselective functionalization may require protecting group strategies. For instance, trityl-protected pyrrolidine intermediates (e.g., (S)-5-(trityloxymethyl)-2-pyrrolidinone) can direct thiadiazole coupling at the desired position before deprotection . Computational modeling (DFT) of transition states could further optimize reaction pathways.
Q. What crystallographic approaches resolve ambiguities in the compound’s 3D conformation?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is critical. For example, high-resolution data collection (Cu-Kα radiation) and twin refinement protocols resolve torsional flexibility in the pyrrolidine-thiadiazole linkage .
Q. How does the conformational flexibility of the pyrrolidine ring impact biological activity predictions?
Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ring puckering and hydrogen-bonding interactions. Comparative analysis with rigid analogs (e.g., piperidine derivatives) can elucidate structure-activity relationships (SARs) .
Q. What strategies optimize the stability of the dihydropyridin-2-one core under physiological conditions?
Stability assays (e.g., HPLC monitoring in PBS buffer) paired with structural modifications (e.g., electron-withdrawing substituents on the pyridone ring) enhance resistance to hydrolysis. Analogous pyridin-2-one derivatives with acetylphenyl groups show improved stability .
Q. How are computational tools used to predict the compound’s reactivity in nucleophilic/electrophilic environments?
Density Functional Theory (DFT) calculations (Gaussian 16, B3LYP/6-31G*) map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the thiadiazole’s sulfur atoms may act as nucleophilic centers in cross-coupling reactions .
Q. What analytical challenges arise in quantifying trace impurities during scale-up synthesis?
LC-MS/MS with ion-pairing reagents (e.g., TFA) or chiral columns (for enantiomeric purity) detects sub-1% impurities. Protocols from trityl-protected pyrrolidine syntheses recommend spiking experiments with known byproducts for validation .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
